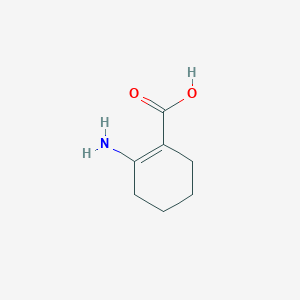

2-Aminocyclohex-1-enecarboxylic acid

Overview

Description

2-Aminocyclohex-1-enecarboxylic acid is a compound of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry. It is a cyclic beta-amino acid that can be incorporated into peptides to induce specific conformations and potentially impart biological activity .

Synthesis Analysis

The synthesis of 2-aminocyclohex-1-enecarboxylic acid derivatives has been achieved through various methods. A notable approach involves the use of FeCl3/SiO2 nanoparticles as a catalyst for a one-pot three-component condensation reaction, which offers advantages such as high yields, short reaction times, and the use of inexpensive and reusable catalysts . Additionally, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a closely related compound, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .

Molecular Structure Analysis

The molecular structure of 2-aminocyclohex-1-enecarboxylic acid and its derivatives is crucial for their incorporation into peptides. For example, beta-peptides containing 4,4-disubstituted 2-aminocyclopentanecarboxylic acids, which are structurally similar, adopt a 12-helical conformation in aqueous solution as demonstrated by 2D NMR analysis . The molecular structure of these compounds is designed to display functional groups in a geometrically defined fashion, which is useful for the design of peptides with specific applications .

Chemical Reactions Analysis

The chemical reactivity of 2-aminocyclohex-1-enecarboxylic acid derivatives allows for their incorporation into various peptides and the formation of complex structures. For instance, the synthesis of highly rigid beta-peptides has been achieved by incorporating derivatives of 2-aminocyclobutane-1-carboxylic acid, which suggests that the cyclobutane ring acts as a structure-promoting unit . Similarly, the synthesis of hybrid tripeptides containing 8-aminocyclooct-4-enecarboxylic acid, a related beta-amino acid, results in the formation of a hydrogen-bonded turn in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocyclohex-1-enecarboxylic acid derivatives are influenced by their molecular structure. These properties are important for their solubility, stability, and potential biological activity. For example, the synthesis of 2-(ethylamino)cyclopent-1-ene-1-dithiocarboxylic acid derivatives has led to the formation of complexes with improved solubility characteristics . Additionally, the synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as receptor agonists have shown that the introduction of rigidity elements can modulate the potency and selectivity of receptor activation .

Scientific Research Applications

Biomedical Applications

Cyclic amino acids, including structures similar to 2-Aminocyclohex-1-enecarboxylic acid, have been extensively studied for their biomedical applications. For instance, the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has shown significant utility in analyzing peptide secondary structures and dynamics, especially in the context of their interactions with membranes and proteins. The rigid character of this cyclic molecule, similar to 2-Aminocyclohex-1-enecarboxylic acid, makes it particularly useful for such studies, employing techniques like EPR spectroscopy, X-ray crystallography, and NMR (Schreier et al., 2012).

Chemical and Physicochemical Studies

Cyclic amino acids are also pivotal in chemical and physicochemical research, serving as building blocks for synthesizing complex molecules with potential pharmacological applications. The versatility and reactivity of these compounds allow for the creation of a wide array of derivatives with varied biological activities. Research into the synthesis and transformations of functionalized β-amino acid derivatives, for example, has shown the utility of metathesis reactions in accessing densely functionalized derivatives of cyclic amino acids, highlighting the synthetic utility of such structures in creating new molecular entities with potential therapeutic applications (Kiss et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth . Another source suggests that 2-Aminocyclohex-1-enecarboxylic acid may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name |

2-aminocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKZOIVBZXREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617209 | |

| Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclohex-1-enecarboxylic acid | |

CAS RN |

277305-66-5 | |

| Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

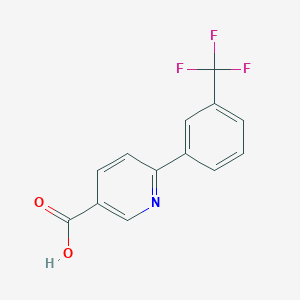

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)